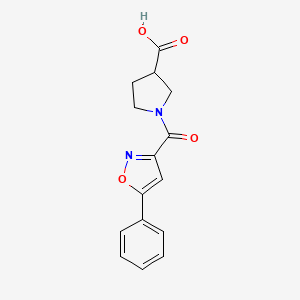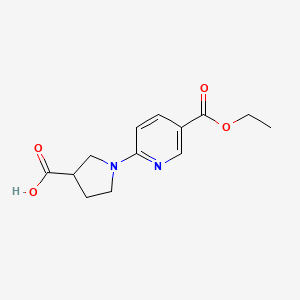![molecular formula C15H17N3O2 B7569088 1-[(4-Pyrazol-1-ylphenyl)methyl]pyrrolidine-3-carboxylic acid](/img/structure/B7569088.png)
1-[(4-Pyrazol-1-ylphenyl)methyl]pyrrolidine-3-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[(4-Pyrazol-1-ylphenyl)methyl]pyrrolidine-3-carboxylic acid, also known as PPMC, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.
Aplicaciones Científicas De Investigación
1-[(4-Pyrazol-1-ylphenyl)methyl]pyrrolidine-3-carboxylic acid has been extensively studied for its potential applications in various scientific fields, including medicinal chemistry, drug discovery, and neuroscience. It has been shown to exhibit anticonvulsant, anti-inflammatory, and analgesic properties, making it a promising candidate for the development of novel therapeutics.
Mecanismo De Acción
The exact mechanism of action of 1-[(4-Pyrazol-1-ylphenyl)methyl]pyrrolidine-3-carboxylic acid is not yet fully understood. However, it is believed to exert its effects through the modulation of various signaling pathways, including the inhibition of pro-inflammatory cytokines and the activation of GABA receptors.
Biochemical and Physiological Effects:
1-[(4-Pyrazol-1-ylphenyl)methyl]pyrrolidine-3-carboxylic acid has been shown to exhibit various biochemical and physiological effects, including the reduction of inflammation, the inhibition of seizures, and the modulation of pain perception. It has also been shown to have a positive impact on cognitive function and memory.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1-[(4-Pyrazol-1-ylphenyl)methyl]pyrrolidine-3-carboxylic acid has several advantages for use in lab experiments, including its high potency and selectivity, as well as its low toxicity. However, its limited solubility and stability may pose challenges in certain experimental settings.
Direcciones Futuras
There are several potential future directions for 1-[(4-Pyrazol-1-ylphenyl)methyl]pyrrolidine-3-carboxylic acid research, including the development of novel therapeutic agents for the treatment of epilepsy, pain, and inflammation. Additionally, further studies are needed to fully elucidate the mechanism of action of 1-[(4-Pyrazol-1-ylphenyl)methyl]pyrrolidine-3-carboxylic acid and its potential applications in other scientific fields.
Métodos De Síntesis
1-[(4-Pyrazol-1-ylphenyl)methyl]pyrrolidine-3-carboxylic acid can be synthesized through a multi-step process involving the reaction of 4-bromobenzaldehyde with pyrazole, followed by the reaction of the resulting compound with pyrrolidine-3-carboxylic acid. The final product is obtained through purification and isolation techniques.
Propiedades
IUPAC Name |
1-[(4-pyrazol-1-ylphenyl)methyl]pyrrolidine-3-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N3O2/c19-15(20)13-6-9-17(11-13)10-12-2-4-14(5-3-12)18-8-1-7-16-18/h1-5,7-8,13H,6,9-11H2,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HOTBNEUYCQPMRS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1C(=O)O)CC2=CC=C(C=C2)N3C=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(2R)-1-[(E)-3-(2-ethoxyphenyl)prop-2-enoyl]pyrrolidine-2-carboxylic acid](/img/structure/B7569008.png)
![(E)-3-[4-(1,3-thiazole-4-carbonylamino)phenyl]prop-2-enoic acid](/img/structure/B7569009.png)

![[2-bromo-4-[(E)-3-(2-bromo-4-nitroanilino)-2-cyano-3-oxoprop-1-enyl]-6-methoxyphenyl] naphthalene-1-carboxylate](/img/structure/B7569016.png)
![1-[(E)-3-(2-methylpyrazol-3-yl)prop-2-enoyl]pyrrolidine-3-carboxylic acid](/img/structure/B7569025.png)

![1-[(E)-3-(1,3-benzoxazol-2-yl)prop-2-enoyl]pyrrolidine-3-carboxylic acid](/img/structure/B7569037.png)
![1-[(2,4-Difluorophenyl)carbamoyl]pyrrolidine-3-carboxylic acid](/img/structure/B7569041.png)
![1-[(4-Chloro-2-fluorophenyl)carbamoyl]pyrrolidine-3-carboxylic acid](/img/structure/B7569045.png)
![1-[(4-Chloro-3-fluorophenyl)carbamoyl]pyrrolidine-3-carboxylic acid](/img/structure/B7569049.png)

![1-[(2,4-Dimethylphenyl)carbamoyl]pyrrolidine-3-carboxylic acid](/img/structure/B7569062.png)

![1-[(E)-3-(3-methoxyphenyl)prop-2-enoyl]pyrrolidine-3-carboxylic acid](/img/structure/B7569092.png)